Ethyl 2-methyl-3-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H16O3. It is a derivative of butanoic acid and is characterized by the presence of an ethyl ester group, a phenyl group, and a keto group. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Ethyl 2-methyl-3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including angiotensin-converting enzyme (ACE) inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ACE inhibitors, the compound undergoes enzymatic reactions that lead to the formation of active pharmaceutical ingredients. The keto group plays a crucial role in these reactions, facilitating the formation of key intermediates .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-phenylbutyrate
- Ethyl 3-oxo-4-phenylbutanoate
- Ethyl 2-isopropyl-3-oxo-4-phenylbutyrate
Uniqueness
Ethyl 2-methyl-3-oxo-4-phenylbutanoate is unique due to its specific structural features, such as the presence of a methyl group at the second position and a phenyl group at the fourth position. These structural characteristics impart distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Ethyl 2-methyl-3-oxo-4-phenylbutanoate, an organic compound with the molecular formula C12H14O3, is recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and applications in research, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound is categorized as an α-ketoester. Its structure features a carbonyl group adjacent to an ester functional group, which is crucial for its reactivity and biological activity.
Chemical Formula: C12H14O3
Molecular Weight: 218.24 g/mol
CAS Number: 718-08-1
1. Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in the preparation of various biologically active compounds. It is particularly noted for its role in synthesizing pyrazolone derivatives and pyrrolinylaminopyrimidine analogs, which have implications in cancer therapy due to their ability to inhibit AP-1 and NF-κB mediated gene expression.
2. Biological Activity
The compound has demonstrated notable biological activities, including:
- Antitumor Activity: Research indicates that derivatives synthesized from this compound exhibit significant antitumor effects against various cancer cell lines. For instance, studies involving similar compounds have shown a reduction in cell viability in Ehrlich Ascites Carcinoma (EAC) models .
- Antioxidant Properties: The compound's derivatives have been shown to enhance antioxidant capacity, which is vital for protecting cells from oxidative stress .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Gene Expression Modulation: Compounds derived from this ketoester can inhibit transcription factors such as NF-κB and AP-1, leading to altered gene expression profiles that may promote apoptosis in cancer cells.
- Enzyme Interaction: The compound undergoes enzymatic transformations that yield active metabolites capable of modulating various biochemical pathways .
Table 1: Summary of Biological Activities
Case Study: Antitumor Effects
A study evaluated the antitumor effects of compounds derived from this compound against EAC cells. Mice treated with these compounds exhibited a complete reduction in tumor viability alongside improved liver and kidney function parameters, indicating low toxicity and high efficacy .
Applications in Scientific Research
This compound is utilized across various fields:
- Pharmaceutical Development: As a precursor for synthesizing drugs targeting cancer and other diseases.
- Biochemical Research: Used in studies involving enzyme-catalyzed reactions and metabolic pathways .
- Chemical Synthesis: Acts as an intermediate for creating complex organic molecules with potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)10(2)12(14)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGZJIVXDXXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.